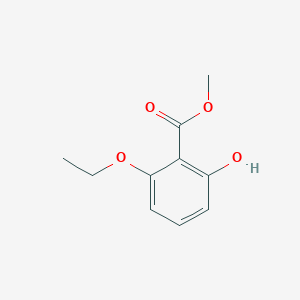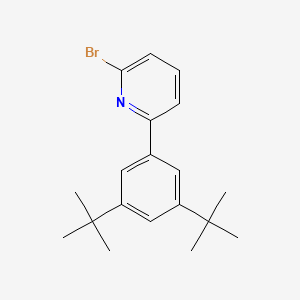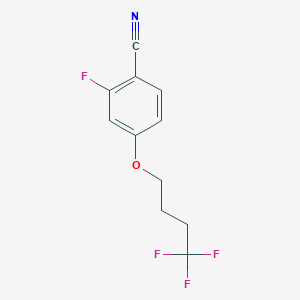
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 5-methylthiazolyl moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Carbamoylation: The 5-methylthiazole is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent carbamoylation and borylation steps. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Carbamate derivatives.
Aplicaciones Científicas De Investigación
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in the treatment of diseases due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and thiazole groups, making it less versatile in certain applications.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Contains an ethoxycarbonyl group instead of the carbamoyl group, leading to different reactivity and applications.
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic Acid: Similar structure but with a dihydrothiazole ring, which may affect its chemical properties and applications.
Uniqueness
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of the 5-methylthiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and drugs.
Propiedades
Fórmula molecular |
C11H11BN2O3S |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3S/c1-7-6-13-11(18-7)14-10(15)8-2-4-9(5-3-8)12(16)17/h2-6,16-17H,1H3,(H,13,14,15) |
Clave InChI |
YUHMNKDYERWNFM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)


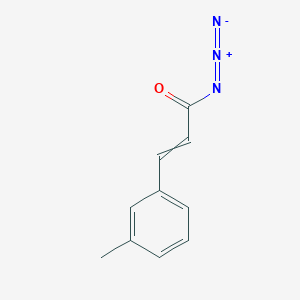
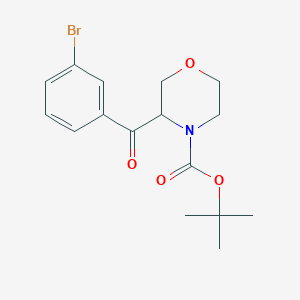
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
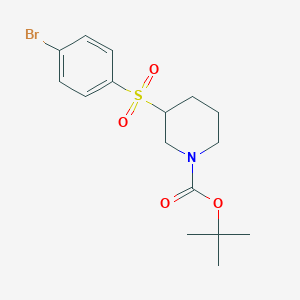
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
